5-((苯硫基)甲基)-N-(4-磺酰胺基苯基)呋喃-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

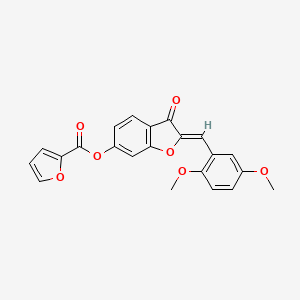

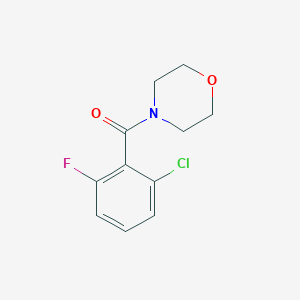

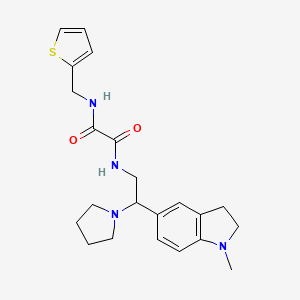

The compound "5-((phenylthio)methyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide" is a derivative of furan-2-carboxamide, which is a core structure for various pharmacologically active compounds. The presence of a sulfamoyl group and a phenylthio moiety suggests potential for biological activity, possibly as an anti-inflammatory or antimicrobial agent. The papers provided discuss related compounds with similar structures and functionalities, indicating the relevance of this class of compounds in medicinal chemistry research .

Synthesis Analysis

The synthesis of related furan-2-carboxamide derivatives typically involves the reaction of furan-2-carbonyl chloride with an amine, followed by further functionalization. For example, N-(4-bromophenyl)furan-2-carboxamide was synthesized using 4-bromoaniline and furan-2-carbonyl chloride in the presence of triethylamine, yielding high product yields . This method could potentially be adapted for the synthesis of "5-((phenylthio)methyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide" by introducing the appropriate sulfamoyl and phenylthio substituents at the relevant steps.

Molecular Structure Analysis

The molecular structure of furan-2-carboxamide derivatives is characterized by the furan ring, which is a five-membered oxygen-containing heterocycle, and the carboxamide group, which provides a site for further substitution. The phenylthio and sulfamoyl groups attached to this core structure would influence the compound's electronic properties and conformation, potentially affecting its biological activity. Crystallographic analysis, as performed on a related fluorinated ester derivative, could provide detailed insights into the molecular geometry and intermolecular interactions of the compound .

Chemical Reactions Analysis

Furan-2-carboxamide derivatives can undergo various chemical reactions, including Suzuki-Miyaura cross-coupling, as demonstrated in the synthesis of N-(4-bromophenyl)furan-2-carboxamide analogues . The phenylthio group in "5-((phenylthio)methyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide" could potentially participate in nucleophilic substitution reactions, while the sulfamoyl group might be involved in hydrogen bonding and electrostatic interactions, which could be explored in docking studies and molecular dynamics simulations to understand the compound's interaction with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of "5-((phenylthio)methyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide" would be influenced by its functional groups. The compound is likely to exhibit moderate solubility in polar solvents due to the presence of the sulfamoyl group. The phenylthio group could contribute to the lipophilicity of the molecule, affecting its pharmacokinetic properties. The compound's melting point, solubility, and stability could be determined experimentally, as is common in the characterization of new chemical entities .

科学研究应用

抗原生动物和抗菌剂

研究重点介绍了呋喃衍生物作为潜在抗原生动物剂的合成。例如,新型咪唑并[1,2-a]吡啶和四氢咪唑并[1,2-a]吡啶已被合成,因为它们具有很强的 DNA 亲和力和对 T. b. rhodesiense 和 P. falciparum 的体外有效性,表明它们在治疗原生动物感染方面的潜力 (Ismail 等,2004)。类似地,呋喃-2-甲酰胺衍生物因其抗菌活性而被探索。源自席夫碱的有机锡 (IV) 羧酸盐已显示出对各种真菌和细菌的显着体外抗菌活性,表明此类化合物在开发新型抗菌剂方面的潜力 (Dias 等,2015)。

生物成像和诊断工具

呋喃衍生物已被用于开发用于生物成像应用的荧光化学传感器。一种基于吩恶嗪的荧光化学传感器,能够检测 Cd2+ 和 CN− 离子,已被开发用于活细胞和斑马鱼幼虫成像,证明了呋喃-2-甲酰胺衍生物在生物和环境监测中的实用性 (Ravichandiran 等,2020)。

复杂分子的合成

呋喃-2-甲酰胺结构在复杂分子的合成中至关重要,例如通过硫导向芳基自由基环化实现马皮辛酮的总合成,展示了呋喃衍生物在促进新型有机合成方法中的作用 (Kato 等,2003)。

抗癌研究

在抗癌研究领域,5-苯基呋喃-2-羧酸已成为一类新的抗分枝杆菌剂,表明它们在开发干扰致病菌中铁稳态的治疗方法方面的潜力,这可能是癌症治疗中的宝贵方法 (Mori 等,2022)。

神经炎症成像

靶向巨噬细胞集落刺激因子 1 受体 (CSF1R) 的 PET 成像,采用基于呋喃-2-甲酰胺衍生物的特定放射性示踪剂,已被开发用于体内成像反应性小胶质细胞和神经炎症。这种方法有助于研究神经炎症性疾病和监测治疗干预 (Horti 等,2019)。

安全和危害

属性

IUPAC Name |

5-(phenylsulfanylmethyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4S2/c19-26(22,23)16-9-6-13(7-10-16)20-18(21)17-11-8-14(24-17)12-25-15-4-2-1-3-5-15/h1-11H,12H2,(H,20,21)(H2,19,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISSWDPREQIDJGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCC2=CC=C(O2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-((phenylthio)methyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid](/img/structure/B2540565.png)

![Methyl 2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylate hydrochloride](/img/structure/B2540567.png)

![5-((4-Benzylpiperidin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2540572.png)